1-(pyridin-2-yl)azetidin-3-ol hydrochloride
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Overview
Description
1-(pyridin-2-yl)azetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)azetidin-3-ol hydrochloride typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)azetidin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
1-(pyridin-2-yl)azetidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(pyrimidin-2-yl)azetidin-3-ol hydrochloride
- 1-(pyridin-3-yl)azetidin-3-ol hydrochloride
- 1-(pyridin-4-yl)azetidin-3-ol hydrochloride
Uniqueness
1-(pyridin-2-yl)azetidin-3-ol hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
2613384-08-8 |
---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
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